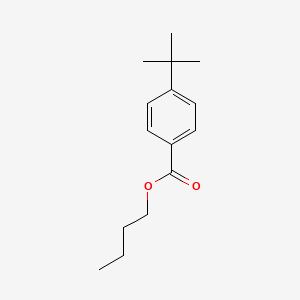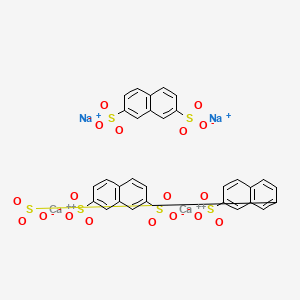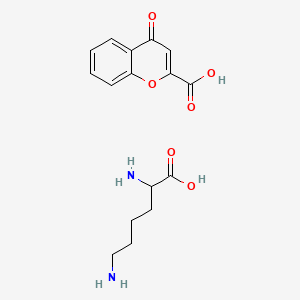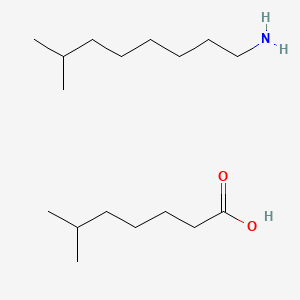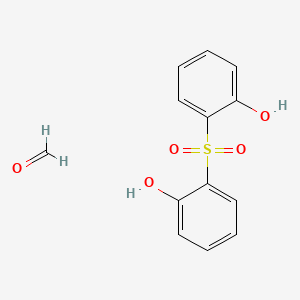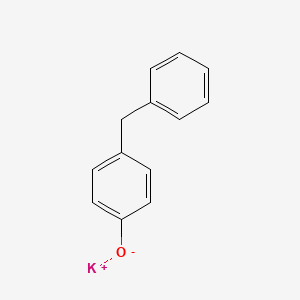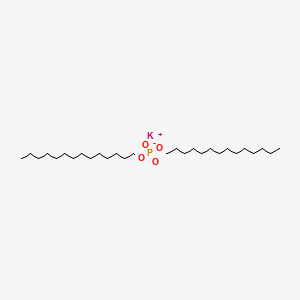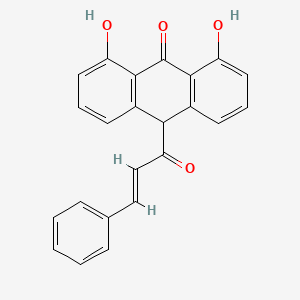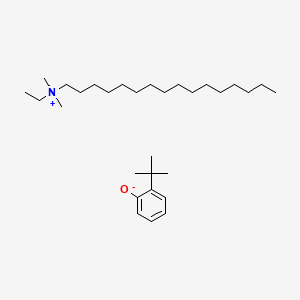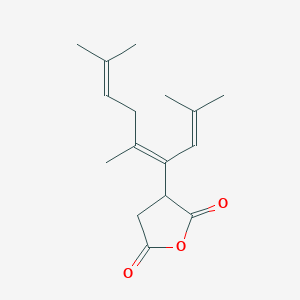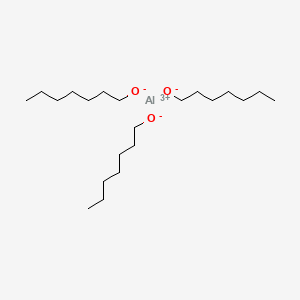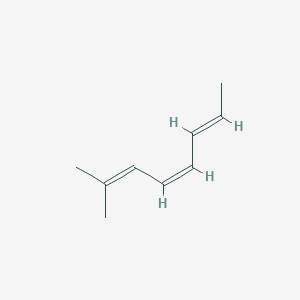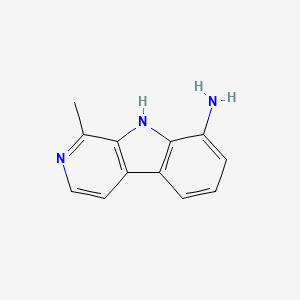
9H-Pyrido(3,4-b)indole, 8-amino-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 8-Aminoharman can be synthesized through several methods. One common approach involves the nitration of harman to produce 8-nitroharman, followed by reduction to yield 8-Aminoharman. The reduction step typically employs tin powder in the presence of hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of 8-Aminoharman may involve the amination of 8-chloroquinoline. This method is advantageous due to its scalability and efficiency .
化学反応の分析
Types of Reactions: 8-Aminoharman undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Common substitution reactions include the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Tin powder and hydrochloric acid are typical reagents.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Oxides of 8-Aminoharman.
Reduction: Amines derived from 8-Aminoharman.
Substitution: Halogenated derivatives of 8-Aminoharman.
科学的研究の応用
8-Aminoharman has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes and pigments.
作用機序
The mechanism of action of 8-Aminoharman involves its interaction with biological targets such as enzymes and proteins. It is believed to exert its effects by binding to specific sites on these molecules, thereby altering their activity. The exact molecular pathways and targets are still under investigation, but its structural similarity to other biologically active compounds suggests potential interactions with mitochondrial components .
類似化合物との比較
8-Aminoquinoline: Shares a similar structure and is used as an antimalarial agent.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Harman: The parent compound from which 8-Aminoharman is derived.
Uniqueness: 8-Aminoharman is unique due to its specific amine group at the 8th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research .
特性
CAS番号 |
102206-92-8 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC名 |
1-methyl-9H-pyrido[3,4-b]indol-8-amine |
InChI |
InChI=1S/C12H11N3/c1-7-11-9(5-6-14-7)8-3-2-4-10(13)12(8)15-11/h2-6,15H,13H2,1H3 |
InChIキー |
FFGQUIBSEOHWDI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1NC3=C2C=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


